molecular formula C23H19FN2O4S B11347339 N-[3-(allyloxy)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-[3-(allyloxy)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11347339
M. Wt: 438.5 g/mol
InChI Key: OPSNQZYMBOXCQL-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an allyloxy group, a phenyl ring, a fluoro-substituted dibenzo-thiazinyl moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(allyloxy)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Allyloxy Phenyl Intermediate: This step involves the reaction of an allyl halide with a phenol derivative under basic conditions to form the allyloxy phenyl intermediate.

    Synthesis of the Dibenzo-thiazinyl Intermediate:

    Coupling of Intermediates: The allyloxy phenyl intermediate is then coupled with the dibenzo-thiazinyl intermediate using appropriate coupling reagents and conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(allyloxy)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the allyloxy and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(allyloxy)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(allyloxy)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H19FN2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C23H19FN2O4S/c1-2-12-30-18-7-5-6-17(14-18)25-23(27)15-26-21-11-10-16(24)13-20(21)19-8-3-4-9-22(19)31(26,28)29/h2-11,13-14H,1,12,15H2,(H,25,27)

InChI Key

OPSNQZYMBOXCQL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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